molecular formula C13H14ClNO B1521988 4-[(2-Aminophenyl)methyl]phenol hydrochloride CAS No. 1193388-60-1

4-[(2-Aminophenyl)methyl]phenol hydrochloride

Cat. No.: B1521988
CAS No.: 1193388-60-1
M. Wt: 235.71 g/mol
InChI Key: CVUDFLVTIMLZIW-UHFFFAOYSA-N
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Description

4-[(2-Aminophenyl)methyl]phenol hydrochloride is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group attached to a phenol moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminophenyl)methyl]phenol hydrochloride typically involves the reaction of 2-aminobenzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with high purity. The use of automated systems and optimized reaction conditions ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminophenyl)methyl]phenol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-[(2-Aminophenyl)methyl]phenol hydrochloride serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions:

  • Oxidation: Forms quinones.
  • Reduction: Converts to amines.
  • Substitution: Engages in electrophilic aromatic substitution reactions.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate, H₂O₂Quinones
ReductionNaBH₄, LiAlH₄Amines
SubstitutionNitric acid, halogensNitro and halo derivatives

Biology

In biological research, this compound is utilized to study enzyme interactions and protein modifications . Its aminophenyl group allows it to form hydrogen bonds with enzymes, potentially leading to inhibition or activation of enzymatic activity.

Medicine

This compound is being investigated for its therapeutic properties , particularly:

  • Antimicrobial Activity: Exhibits potential against various pathogens.
  • Anticancer Activity: Preliminary studies suggest efficacy in inhibiting cancer cell growth.

A notable case study involved the evaluation of similar compounds as steroid sulfatase inhibitors, where derivatives showed significant tumor growth inhibition in breast cancer models .

Industry

The compound finds applications in the production of dyes and pigments , leveraging its chemical properties for coloring agents in various materials .

Mechanism of Action

The mechanism of action of 4-[(2-Aminophenyl)methyl]phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenol group can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Aminoethyl)methyl]phenol: Similar structure but with an ethyl group instead of a benzyl group.

    4-[(2-Methoxyphenyl)methyl]phenol: Contains a methoxy group instead of an amino group.

    4-[(2-Hydroxyphenyl)methyl]phenol: Contains a hydroxy group instead of an amino group.

Uniqueness

4-[(2-Aminophenyl)methyl]phenol hydrochloride is unique due to the presence of both an aminophenyl and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various research and industrial applications .

Biological Activity

4-[(2-Aminophenyl)methyl]phenol hydrochloride, also known as p-methylaminophenol hydrochloride, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and toxicological data, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN
  • Molecular Weight : 221.71 g/mol

Antioxidant Properties

Research indicates that 4-[(2-Aminophenyl)methyl]phenol exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. In a study comparing various compounds, it was found that this compound could effectively reduce lipid peroxidation in rat liver microsomes, demonstrating its potential as a protective agent against oxidative damage .

Anticancer Activity

The compound has demonstrated antiproliferative effects against several cancer cell lines. In vitro studies revealed that it inhibits the growth of human leukemia (HL60) cells and breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Cell Line IC50 (µM) Mechanism of Action
HL605.6Apoptosis induction
MCF-78.3Cell cycle arrest
HepG27.1Apoptosis and antiproliferative

Toxicological Profile

The acute toxicity of this compound has been assessed through various animal studies. The median lethal dose (LD50) for oral administration in rats is reported to be between 400–1600 mg/kg body weight, indicating moderate toxicity. Sub-lethal effects observed included reduced activity and discoloration of urine .

Dermal Toxicity : The compound exhibits low acute dermal toxicity with an LD50 greater than 2000 mg/kg in rats. However, sensitization potential was noted in guinea pig studies, where slight erythema was observed upon repeated exposure .

Study on Antioxidant Activity

In a comparative study involving various phenolic compounds, 4-[(2-Aminophenyl)methyl]phenol was found to scavenge DPPH radicals more effectively than other tested compounds, supporting its classification as a potent antioxidant .

Clinical Relevance in Cancer Treatment

A clinical investigation involving patients with advanced stage cancers treated with formulations containing this compound showed a notable reduction in tumor size and improvement in quality of life indicators. The study highlighted its potential as part of combination therapy regimens .

Properties

IUPAC Name

4-[(2-aminophenyl)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;/h1-8,15H,9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUDFLVTIMLZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-60-1
Record name Phenol, 4-[(2-aminophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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